5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide

Lipophilicity Structure-Property Relationships Fragment-Based Drug Design

5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide (CAS 1436239-09-6) is a synthetic, small-molecule benzamide derivative with the molecular formula C14H15ClN2O2 (molecular weight 278.74 g/mol). The compound is characterized by a 5-chloro substitution on the benzamide ring, a 2-cyclopentyloxy ether moiety, and an N-(cyanomethyl) amide side chain.

Molecular Formula C14H15ClN2O2
Molecular Weight 278.74
CAS No. 1436239-09-6
Cat. No. B2525350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide
CAS1436239-09-6
Molecular FormulaC14H15ClN2O2
Molecular Weight278.74
Structural Identifiers
SMILESC1CCC(C1)OC2=C(C=C(C=C2)Cl)C(=O)NCC#N
InChIInChI=1S/C14H15ClN2O2/c15-10-5-6-13(19-11-3-1-2-4-11)12(9-10)14(18)17-8-7-16/h5-6,9,11H,1-4,8H2,(H,17,18)
InChIKeyIZSLFDUIRAKLRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide (CAS 1436239-09-6): Chemical Identity and Procurement Baseline


5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide (CAS 1436239-09-6) is a synthetic, small-molecule benzamide derivative with the molecular formula C14H15ClN2O2 (molecular weight 278.74 g/mol) . The compound is characterized by a 5-chloro substitution on the benzamide ring, a 2-cyclopentyloxy ether moiety, and an N-(cyanomethyl) amide side chain. It belongs to the broader class of N-(cyanomethyl)benzamides, a scaffold that has been explored in medicinal chemistry for kinase inhibition, phosphodiesterase modulation, and antimicrobial applications . A key structural analog is 5-chloro-N-(cyanomethyl)-2-methoxybenzamide (C10H9ClN2O2, MW 224.64 g/mol), which replaces the cyclopentyloxy group with a less bulky and more hydrophilic methoxy substituent . This compound is currently available from specialty chemical suppliers for non-human research use only, and no GMP-grade material or pharmacopoeial monograph has been identified.

Procurement Risk: Why 5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide Cannot Be Interchanged with Generic N-(Cyanomethyl)benzamide Analogs


The 2-cyclopentyloxy substituent on 5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide is the critical structural feature that dictates its unique physicochemical and potential pharmacodynamic profile. Substitution with a smaller group, such as the 2-methoxy analog (LogP 1.20 vs. an estimated LogP of ~2.8–3.2 for the cyclopentyloxy derivative based on fragment-based calculations), results in a >100-fold difference in calculated partition coefficient, altering membrane permeability, protein binding, and metabolic stability . Furthermore, the cyclopentyloxy group introduces conformational constraint and increased steric bulk around the benzamide core, which directly impacts molecular recognition at biological targets . In the broader benzamide class, even minor changes in the alkoxy substituent have been shown to invert selectivity between phosphodiesterase isoforms (e.g., PDE4 vs. PDE3) and modulate off-target liability . Therefore, procurement of a generic N-(cyanomethyl)benzamide lacking the 2-cyclopentyloxy-5-chloro substitution pattern cannot be assumed to recapitulate the biological profile of this specific compound, and any experimental substitution without re-validation constitutes a material scientific risk.

Head-to-Head Comparative Evidence: Quantifying the Differentiation of 5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide


Structural Differentiation from the Closest Commercial Analog: Cyclopentyloxy vs. Methoxy Substituent Impact on Lipophilicity and Steric Profile

The 2-cyclopentyloxy substituent of the target compound differentiates it from the nearest commercially cataloged analog, 5-chloro-N-(cyanomethyl)-2-methoxybenzamide . The cyclopentyl group contributes significantly to lipophilicity: the methoxy analog has a measured LogP of 1.20, whereas the cyclopentyloxy derivative has a calculated LogP of ~2.8–3.2, representing an increase of +1.6 to +2.0 log units . This magnitude of lipophilicity change is sufficient to alter membrane permeability by a factor of approximately 40–100× based on the Lipinski equation (log P_oct/water vs. log P_apparent Caco-2). The cyclopentyloxy group also increases molar refractivity (calculated CMR ~67 vs. ~52 for the methoxy analog), indicative of greater steric bulk and polarizability.

Lipophilicity Structure-Property Relationships Fragment-Based Drug Design Benzamide Scaffold

Regioisomeric and Conformational Differentiation: Significance of the 2-Cyclopentyloxy Pattern in Benzamide SAR

The target compound bears the cyclopentyloxy group at the 2-position (ortho to the amide carbonyl). This contrasts with the 3-cyclopentyloxy regioisomeric series, exemplified by N-(cyanomethyl)-3-cyclopentyloxy-N-methylbenzamide (CAS 2192639-59-9) , and the extensively studied 3-(cyclopentyloxy)-4-methoxybenzamide (rolipram-related) PDE4 inhibitors . In the PDE4 benzamide series, the position of the cyclopentyloxy group on the phenyl ring profoundly affects inhibitory potency: 3-cyclopentyloxy-4-methoxybenzamide analogs achieve PDE4 IC50 values as low as 0.3–5 nM, whereas shifting the alkoxy group to the 2-position typically results in >50-fold loss of potency . Additionally, the 2-cyclopentyloxy substitution introduces an intramolecular hydrogen bond between the ether oxygen and the amide N–H, stabilizing a pseudo-cyclic conformation that is not accessible to the 3- or 4-substituted regioisomers .

Regioisomerism Conformational Analysis Structure-Activity Relationship (SAR) Phosphodiesterase Inhibition

Fragment-Based Differentiation: The Cyanomethyl Amide Side Chain Confers Hydrogen-Bond Donor/Acceptor Capacity Distinct from Simple Alkyl Amides

The N-(cyanomethyl) amide side chain of the target compound contains a nitrile group that serves as both a hydrogen-bond acceptor and a dipole-modulating substituent. This differentiates it from structurally related N-alkyl benzamides (e.g., N-methyl, N-ethyl, N-cyclopropyl variants). The cyanomethyl group reduces the pKa of the adjacent amide N–H by ~1.5–2.0 log units relative to an N-methyl amide (estimated pKa ≈ 15–16 for N-methylbenzamide vs. ~13–14 for N-cyanomethylbenzamide), enhancing hydrogen-bond donor capacity . Furthermore, the nitrile moiety occupies a distinct region of electrostatic potential space and has been shown in fragment-based screens to form key hydrogen-bond interactions with kinase hinge regions and protease active sites that simple N-alkyl amides cannot replicate . The N-(cyanomethyl) group also introduces a metabolic soft spot (CYP450-mediated oxidation at the α-carbon), which may result in a shorter in vitro microsomal half-life compared to the corresponding N-cyclopropyl or N-isopropyl analogs .

Hydrogen Bonding Cyanomethyl Amide Metabolic Stability Fragment-Based Screening

Absence of Chiral Centers and Conformational Complexity: Advantages for Crystallization, Analytical Characterization, and Reproducibility

5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide contains no chiral centers, which distinguishes it from many biologically active benzamide derivatives that incorporate enantiomerically enriched substituents (e.g., chiral tetrahydrofuran or substituted cyclopentane rings) . The absence of stereochemical complexity simplifies analytical characterization, eliminates the need for chiral chromatographic separation, and improves lot-to-lot consistency. In contrast, structurally related PDE4 inhibitors such as rolipram contain a chiral center and require enantiomerically pure synthesis (R-rolipram PDE4 IC50 = 0.3 μM; S-rolipram PDE4 IC50 = 2.5 μM; 8-fold difference) . The cyclopentyloxy group, while achiral, still provides conformational restriction through the cyclopentane ring pucker, which can adopt envelope or twist conformations that contribute to molecular recognition without introducing the procurement and analytical complications associated with enantiomeric purity.

Achiral Compound Crystallization Analytical Reproducibility X-ray Diffraction

Defined Application Scenarios for 5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Probe for Cyclopentyloxy vs. Methoxy Lipophilicity Contribution in Benzamide Series

The >10-fold lipophilicity difference between 5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide (ClogP ~2.8–3.2) and its 2-methoxy analog (LogP 1.20) makes this compound a quantitative probe for assessing the impact of cyclopentyloxy-induced lipophilicity on membrane permeability and non-specific protein binding in a matched molecular pair design . Researchers developing predictive QSAR models for benzamide cellular permeability or conducting fragment-based lipophilicity optimization can use this compound as the 'high-logP' partner in matched pair analysis against the methoxy control, with a defined ΔLogP of +1.6 to +2.0 log units .

Conformational Analysis and Intramolecular Hydrogen-Bonding Studies in Ortho-Alkoxy Benzamides

The 2-cyclopentyloxy substitution pattern creates a unique intramolecular N–H···O(ether) hydrogen bond that stabilizes a pseudo-cyclic conformation not accessible to 3- or 4-substituted regioisomers . This compound serves as a model system for studying the influence of intramolecular hydrogen bonding on amide bond geometry, IR/NMR spectroscopic signatures (e.g., N–H chemical shift perturbation, amide I/II band shifts in IR), and crystallographic packing motifs. Procurement for X-ray co-crystallography or solution-state NMR conformational analysis in aprotic solvents (e.g., CDCl3, DMSO-d6) is supported by the compound's achiral nature, which simplifies crystallization trials .

Negative Control or Selectivity Counter-Screen for PDE4 Benzamide Inhibitor Programs

Based on the established SAR that 2-alkoxy substitution on the benzamide core results in >50-fold reduced PDE4 inhibitory potency relative to 3-alkoxy analogs , this compound is predicted to be a weak PDE4 inhibitor. This property makes it a candidate negative control or selectivity counter-screen compound for PDE4 drug discovery programs that utilize 3-(cyclopentyloxy)-4-methoxybenzamide leads. Its matched molecular framework (identical core scaffold, distinct regioisomeric activity) allows researchers to attribute biological effects specifically to PDE4 engagement rather than off-target benzamide pharmacology .

Nitrile-Containing Building Block for Fragment-Based Drug Discovery and Click Chemistry

The N-(cyanomethyl) amide side chain provides a synthetically versatile nitrile handle for further chemical elaboration. The nitrile group can serve as a hydrogen-bond acceptor in fragment-based screening, a precursor for tetrazole formation via [3+2] cycloaddition with azides (click chemistry), or a metabolic stability probe in CYP450 phenotyping assays . Unlike many nitrile-containing fragments with chiral centers, this compound's achiral nature ensures that all downstream reaction products are single enantiomeric entities, simplifying purification and characterization .

Quote Request

Request a Quote for 5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.